TRIDECETH-2 CARBOXAMIDE MEA

Catalog No.
S1769392
CAS No.
107628-04-6
M.F
C15H14N4O2S
M. Wt
314.363
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIDECETH-2 CARBOXAMIDE MEA

CAS Number

107628-04-6

Product Name

TRIDECETH-2 CARBOXAMIDE MEA

IUPAC Name

6-ethyl-4-methoxy-2-pyridin-3-ylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Molecular Formula

C15H14N4O2S

Molecular Weight

314.363

InChI

InChI=1S/C15H14N4O2S/c1-3-11-10(8-20)12-13(17-11)18-15(19-14(12)21-2)22-9-5-4-6-16-7-9/h4-8H,3H2,1-2H3,(H,17,18,19)

InChI Key

LEMXQPJEGCAOFY-UHFFFAOYSA-N

SMILES

CCC1=C(C2=C(N1)N=C(N=C2OC)SC3=CN=CC=C3)C=O

Trideceth-2 Carboxamide Monoethanolamine, commonly referred to as Trideceth-2 Carboxamide MEA, is a synthetic compound derived from the reaction of Trideceth-2, an ethoxylated surfactant, with monoethanolamine. This compound is characterized by its unique structure, which includes a long hydrocarbon chain and an amide functional group. It is primarily utilized in cosmetic formulations due to its emulsifying, thickening, and foam-boosting properties. Trideceth-2 Carboxamide MEA is known for enhancing the stability and texture of products such as shampoos, conditioners, and hair dyes .

  • Esterification: The initial step involves the reaction between Trideceth-2 (a fatty alcohol ethoxylate) and a fatty acid to form an ester.
  • Amidation: Subsequently, monoethanolamine reacts with the ester to produce the carboxamide. This reaction typically occurs under controlled conditions to ensure high purity and yield of the final product.
  • Hydrolysis: In certain conditions, hydrolysis may occur, leading to the regeneration of monoethanolamine and free fatty acids .

These reactions highlight the compound's versatility in forming stable emulsions and enhancing product performance in cosmetic applications.

The synthesis methods for Trideceth-2 Carboxamide MEA can be categorized as follows:

  • Direct Acylation: This method involves reacting monoethanolamine directly with fatty acids derived from Trideceth-2.
  • Transacylation: In this approach, an existing amide is reacted with a different acyl donor to introduce the desired fatty chain from Trideceth-2.

Both methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity .

Trideceth-2 Carboxamide MEA finds extensive applications in various industries:

  • Cosmetics and Personal Care: It is widely used as an emulsifier and thickener in hair care products like shampoos and conditioners.
  • Pharmaceuticals: Its properties make it suitable for use in topical formulations where stability and texture are critical.
  • Industrial

Research on interaction studies involving Trideceth-2 Carboxamide MEA has focused on its compatibility with other ingredients in cosmetic formulations:

  • Formulation Stability: The compound enhances the stability of emulsions when combined with other surfactants or thickeners.
  • Skin Compatibility: Interaction studies have shown that while it can cause irritation, it does not significantly alter the skin barrier function when used at recommended concentrations .

Trideceth-2 Carboxamide MEA shares similarities with other compounds in the ethanolamide family but possesses unique characteristics that set it apart:

Compound NameStructure TypeUnique Features
Myristamide MonoethanolamineFatty acid amideDerived from myristic acid; used as a thickener
Cocamide MonoethanolamineFatty acid amideDerived from coconut oil; known for foaming properties
Stearamide MonoethanolamineFatty acid amideDerived from stearic acid; often used in creams

Trideceth-2 Carboxamide MEA is unique due to its ethoxylated nature, which enhances its emulsifying ability compared to its counterparts that are derived directly from fatty acids without ethoxylation. Additionally, its specific application in hair care products distinguishes it within the market .

TRIDECETH-2 CARBOXAMIDE MEA represents a complex ethoxylated surfactant molecule characterized by multiple distinct functional domains that contribute to its amphiphilic properties [5]. The compound exhibits a sophisticated molecular architecture incorporating a long-chain hydrophobic segment coupled with hydrophilic ethylene oxide units and a terminal monoethanolamine carboxamide group [2].

The molecular structure consists of a tridecyl alcohol backbone (thirteen carbon atoms) that has been ethoxylated with two ethylene oxide units, subsequently modified through carboxamide formation with monoethanolamine [4] [12]. The correct molecular formula is C₁₉H₃₉NO₄, with a molecular weight of 345.29 grams per mole, as confirmed by structural analysis from PubChemLite database [5]. The SMILES notation for this compound is CCCCCCCCCCCCCOCCOCC(=O)NCCO, which clearly delineates the connectivity pattern of the various functional groups [5].

The primary functional groups present in TRIDECETH-2 CARBOXAMIDE MEA include the tridecyl chain (C₁₃H₂₇-) serving as the hydrophobic tail, two ethylene oxide units (-(OCH₂CH₂)₂-) providing flexible spacer functionality, ether linkages (-O-) connecting the ethylene oxide segments, a carboxamide group (-CONH-) as the central linking moiety, and a terminal primary alcohol (-CH₂OH) contributing to hydrophilicity [2] [6]. The secondary amide functionality stabilizes the molecular structure through hydrogen bonding interactions, while the long-chain alkyl portion provides the primary hydrophobic component essential for surfactant activity [6] [13].

Functional GroupChemical FormulaLocation in MoleculePrimary Function
Tridecyl ChainC₁₃H₂₇-Hydrophobic tailProvides hydrophobic character
Ethylene Oxide Units-(OCH₂CH₂)₂-Between tridecyl chain and carboxamideIncreases water solubility and surface activity
Ether Linkages-O-Connecting ethylene oxide unitsFlexible spacer groups
Carboxamide Group-CONH-Central linking groupHydrogen bonding and amphiphilic properties
Primary Alcohol-CH₂OHTerminal hydrophilic groupHydrogen bonding and hydrophilicity

IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry nomenclature for TRIDECETH-2 CARBOXAMIDE MEA is designated as Poly(oxy-1,2-ethanediyl), α-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-ω-tridecyloxy- [4]. This systematic name precisely describes the polyoxyethylene backbone structure with specific terminal modifications, indicating the presence of the tridecyloxy group at the omega position and the hydroxyethylamino-oxoethyl substituent at the alpha position [4].

The compound is registered under CAS Registry Number 107628-04-6, which serves as the unique chemical identifier in international databases [1] [4] [10]. This CAS number has been consistently referenced across multiple authoritative chemical databases and regulatory documentation, confirming its established identity in the chemical literature [1] [7] [11].

Alternative nomenclature includes several synonyms that reflect different aspects of the molecular structure: TRIDECETH-2-CARBOXAMIDEMONOETHANOLAMINE, which emphasizes the monoethanolamine component; Polyoxy ethylene (2) tridecyl ether carboxamide MEA, highlighting the ethoxylation degree; and Poly(oxy-1,2-ethanediyl), α-2-(2-hydroxyethyl)amino-2-oxoethyl-ω-hydroxy-, mono-C13-15-alkyl ethers, providing a more detailed structural description [1] [7]. The compound name systematically indicates that it is derived from the ethoxylation of tridecyl alcohol followed by carboxamide formation with monoethanolamine [2] [6].

Physicochemical Properties

Solubility and Partition Coefficients

The solubility characteristics of TRIDECETH-2 CARBOXAMIDE MEA demonstrate typical behavior for ethoxylated nonionic surfactants, exhibiting a transition from slightly soluble to soluble in water depending on temperature conditions [13]. The presence of two ethylene oxide units provides moderate hydrophilicity, with solubility being directly related to the degree of ethoxylation and ambient temperature [13] [2].

The calculated logarithmic partition coefficient (LogP) for TRIDECETH-2 CARBOXAMIDE MEA is 1.97, indicating moderate lipophilicity with a tendency toward hydrophilic behavior [3]. This partition coefficient value suggests that the compound exhibits balanced oil-water partitioning characteristics, making it suitable for emulsification and surfactant applications where moderate hydrophilic-lipophilic balance is desired [3] [13].

Water solubility increases with temperature, following typical behavior patterns observed for polyoxyethylene compounds [13]. The ethylene oxide units contribute significantly to the overall water solubility, with lower ethylene oxide numbers generally correlating with reduced aqueous solubility [13] [2]. The compound functions as a nonionic surfactant, maintaining stability across varying pH ranges due to the absence of ionic charges [2] [15].

ParameterValue/DescriptionTemperature/Conditions
Water SolubilitySlightly soluble to solubleTemperature dependent
LogP (calculated)1.9725°C
Partition BehaviorModerate lipophilicity with hydrophilic tendencyStandard conditions
Solubility ClassificationNonionic surfactant behaviorpH independent
Micelle FormationForms micelles above critical concentrationAqueous solutions

The partition behavior demonstrates that TRIDECETH-2 CARBOXAMIDE MEA possesses appropriate characteristics for cosmetic and personal care formulations, where balanced hydrophilic-lipophilic properties are essential for effective performance [4] [13]. The compound exhibits typical surfactant aggregation behavior, forming micelles above critical micelle concentration in aqueous solutions [13].

Thermal Stability and Phase Behavior

TRIDECETH-2 CARBOXAMIDE MEA exhibits notable thermal stability characteristics that contribute to its practical utility in various applications [15] [17]. The compound maintains stability under normal processing and storage conditions, demonstrating resistance to thermal degradation within typical operational temperature ranges [15].

The calculated boiling point is 604.3±65.0°C at 760 mmHg, indicating substantial thermal stability at elevated temperatures [3]. The flash point is calculated at 319.2±34.3°C, suggesting that the compound requires significant thermal input before exhibiting flammability characteristics [3]. These thermal properties reflect the influence of the long-chain alkyl structure and the stabilizing effects of the ethoxylated segments [3] [15].

Physical appearance data indicates that TRIDECETH-2 CARBOXAMIDE MEA exists as a light yellow viscous liquid under standard conditions [6] [15]. The compound is processable at room temperature, facilitating incorporation into various formulations without requiring elevated processing temperatures [17]. This ambient temperature processability represents a significant practical advantage for manufacturing applications [17].

The calculated density is 1.4±0.1 grams per cubic centimeter, while the vapor pressure at 25°C is effectively negligible at 0.0±1.7 mmHg [3]. The index of refraction is calculated at 1.684, providing optical characterization data [3]. Phase behavior studies indicate that the compound maintains liquid form across a broad temperature range, transitioning between liquid and solid states depending on thermal conditions [13].

Thermal PropertyValueConditions
Boiling Point (calculated)604.3±65.0°C760 mmHg
Flash Point (calculated)319.2±34.3°CStandard conditions
Density (estimated)1.4±0.1 g/cm³25°C
Vapor Pressure (calculated)0.0±1.7 mmHg25°C
Index of Refraction (calculated)1.684Standard conditions
Processing TemperatureRoom temperatureAmbient conditions
Physical StateViscous liquidStandard conditions
Thermal StabilityStable under normal conditionsTypical storage/processing

Dates

Last modified: 07-19-2023

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